molecular formula C14H21NO4 B164394 tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate CAS No. 126395-30-0

tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate

Cat. No.: B164394
CAS No.: 126395-30-0
M. Wt: 267.32 g/mol
InChI Key: ASCGHPKBVNJCGC-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a chemical compound with a complex structure that includes a hydroxy group, a methoxy-substituted phenyl ring, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-methoxyphenyl)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(4-methoxyphenyl)acetaldehyde, while reduction of the ester group can produce 2-(4-methoxyphenyl)ethanol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with certain proteins makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(4-methoxy-phenyl)-ethyl acetate
  • 2-Hydroxy-2-(4-methoxy-phenyl)-ethyl methyl ether
  • 2-Hydroxy-2-(4-methoxy-phenyl)-ethyl amine

Uniqueness

Compared to similar compounds, tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is unique due to its carbamic acid ester group. This functional group imparts distinct chemical properties, such as increased stability and reactivity under certain conditions. Additionally, the presence of the tert-butyl ester group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCGHPKBVNJCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576029
Record name tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126395-30-0
Record name Carbamic acid, [2-hydroxy-2-(4-methoxyphenyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126395-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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